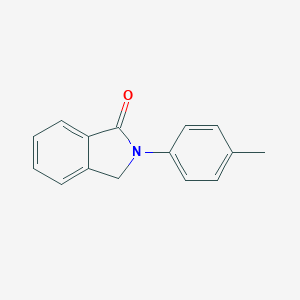

2-(4-Méthylphényl)isoindolin-1-one

Vue d'ensemble

Description

2-(P-Tolyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and are often found in natural products and pharmaceutical molecules. The presence of the isoindolinone core in various bioactive molecules makes it an interesting subject for scientific research.

Applications De Recherche Scientifique

2-(P-Tolyl)isoindolin-1-one has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its bioactive isoindolinone core.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary target of 2-(4-Methylphenyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

2-(4-Methylphenyl)isoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound’s interaction with CDK7 has been studied using molecular docking, molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) .

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle regulation. By inhibiting CDK7, it disrupts the normal cell cycle, which can lead to the inhibition of cancer cell proliferation .

Pharmacokinetics

The pharmacokinetics of 2-(4-Methylphenyl)isoindolin-1-one, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impact its bioavailability. The compound has been found to exhibit superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .

Result of Action

The molecular and cellular effects of 2-(4-Methylphenyl)isoindolin-1-one’s action include the inhibition of CDK7, disruption of the cell cycle, and potential anti-cancer effects . The results indicate that isoindolin-1-one moieties are good candidates for anti-cancer action and could serve as effective CDK7 inhibitors .

Analyse Biochimique

Biochemical Properties

2-(4-Methylphenyl)isoindolin-1-one has been found to interact with various enzymes and proteins. For instance, it has been suggested that isoindolin-1-one moieties could serve as effective inhibitors of Cyclin-dependent kinase (CDK7), a key enzyme involved in cell cycle regulation . The compound shows high binding affinity with active amino acid residues of CDK7, indicating a potential role in biochemical reactions .

Cellular Effects

The effects of 2-(4-Methylphenyl)isoindolin-1-one on cellular processes are primarily related to its potential inhibitory action on CDK7 . By inhibiting this enzyme, the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Methylphenyl)isoindolin-1-one is thought to involve binding interactions with biomolecules, such as CDK7 . This binding could lead to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Related isoindolin-1-one compounds have shown significant anti-tobacco mosaic virus (anti-TMV) activities at certain concentrations .

Metabolic Pathways

Isoindolin-1-ones have been isolated from Nicotiana tabacum, a plant known for its complex alkaloid metabolic pathways .

Transport and Distribution

Its potential interaction with CDK7 suggests it may be transported to areas of the cell where this enzyme is active .

Subcellular Localization

Given its potential interaction with CDK7, it may be localized to areas of the cell where this enzyme is active .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(P-Tolyl)isoindolin-1-one can be achieved through various methods. One common approach involves the reaction of 2-alkynylbenzoic acids with primary amines, leading to the formation of isoindolinones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts . Another method involves the use of ultrasonic irradiation, which offers advantages such as improved reaction rates, yields, and selectivity .

Industrial Production Methods: Industrial production of 2-(P-Tolyl)isoindolin-1-one typically involves large-scale synthesis using the aforementioned methods. The use of ultrasonic irradiation is particularly favored in industrial settings due to its efficiency and sustainability .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(P-Tolyl)isoindolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of halogenated derivatives.

Comparaison Avec Des Composés Similaires

2-Methylisoindolin-1-one: Shares a similar isoindolinone core but with a different substituent on the aromatic ring.

Isoindoline-1,3-dione: Another related compound with a dione functionality, known for its biological activities.

Uniqueness: 2-(P-Tolyl)isoindolin-1-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Activité Biologique

2-(P-Tolyl)isoindolin-1-one, a heterocyclic compound belonging to the isoindolinone family, has garnered attention for its diverse biological activities. This compound is particularly noted for its potential in pharmaceutical applications, especially in the realms of anticancer and antimicrobial therapies. The isoindolinone core is a significant scaffold in medicinal chemistry, often associated with various bioactive molecules.

The primary mechanism of action for 2-(P-Tolyl)isoindolin-1-one involves its interaction with Cyclin-dependent kinase 7 (CDK7) . This enzyme plays a crucial role in cell cycle regulation and transcriptional control. The compound exhibits high binding affinity to CDK7, disrupting normal cell cycle progression and thereby inhibiting cancer cell proliferation. This interaction is facilitated through conventional hydrogen bonding with active amino acid residues within the enzyme's active site.

Pharmacokinetics

The pharmacokinetic profile of 2-(P-Tolyl)isoindolin-1-one suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that it may outperform existing CDK7 inhibitors in terms of bioavailability and efficacy, making it a promising candidate for further development.

Anticancer Properties

Research has demonstrated that 2-(P-Tolyl)isoindolin-1-one can inhibit the growth of various cancer cell lines. The inhibition of CDK7 leads to cell cycle arrest at the G1 phase, effectively reducing the proliferation of tumor cells. In vitro studies have shown significant cytotoxic effects against breast cancer and leukemia cell lines, suggesting its potential utility as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that 2-(P-Tolyl)isoindolin-1-one exhibits activity against several bacterial strains, although further research is needed to elucidate the specific mechanisms involved and to evaluate its efficacy in clinical settings.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of 2-(P-Tolyl)isoindolin-1-one on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis through activation of caspase pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies.

Study 2: Antimicrobial Activity Assessment

Another research effort focused on the antimicrobial properties of 2-(P-Tolyl)isoindolin-1-one against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential applications in treating bacterial infections.

Data Table: Biological Activity Overview

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | CDK7 | Inhibition of cell proliferation | |

| Antimicrobial | Various bacterial strains | Inhibition of bacterial growth | |

| Apoptosis Induction | MCF-7 breast cancer cells | Activation of caspase pathways |

Propriétés

IUPAC Name |

2-(4-methylphenyl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFCMWZKAJJZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385470 | |

| Record name | 2-(4-methylphenyl)isoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201279 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4778-84-1 | |

| Record name | 2-(4-methylphenyl)isoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.